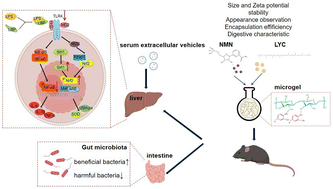Preparation of microgels loaded with lycopene/NMN and their protective mechanism against acute liver injury
Food & Function Pub Date: 2023-12-21 DOI: 10.1039/D3FO03293K
Abstract
This study aimed to enhance the stability and bioavailability of lycopene (LYC) and nicotinamide mononucleotide (NMN) by incorporating them into porous microgels after loading LYC into liposomes. The particle size, zeta potential, encapsulation rate (%), scanning electron microscopy images, and stability and release kinetics characteristics in simulating digestion confirmed that the microgels had high LYC and NMN encapsulation rates (99.11% ± 0.12% and 68.98% ± 0.26%, respectively) and good stability and release characteristics. The protective effect and potential mechanism of microgels loaded with LYC and NMN on lipopolysaccharide (LPS)-induced acute liver injury in C57BL/6 mice were investigated by intragastric administration for 28 days prior to LPS exposure. The results showed that the microgels loaded with LYC and NMN significantly ameliorated LPS-induced liver injury and reduced the inflammatory response and oxidative stress. In addition, LYC and NMN can not only act on the Toll-like receptor 4 (TLR4)/MD2 complex but also regulate TLR4-related miRNAs (miR-145a-5p and miR-217-5p) in serum extracellular vesicles, thereby synergistically inhibiting the TLR4/NF-κB signaling pathway. In addition, the microgels loaded with LYC and NMN were able to enrich beneficial bacteria that produced short-chain fatty acids and reduce harmful bacteria. In conclusion, LYC and NMN protected against LPS-induced acute liver injury via inhibition of oxidative stress and inflammation, as well as regulating the gut microbiota.


Recommended Literature
- [1] Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines†
- [2] Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
- [3] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [4] Secondary amine based ionic liquid: an efficient catalyst for solvent free one pot synthesis of xanthenes and benzoxanthenes†
- [5] Discovering the pivotal role of carbonate in the formation of a bis-phenolate supported Co15 cluster†
- [6] Mechanisms of the blue emission of NaYF4:Tm3+ nanoparticles excited by an 800 nm continuous wave laser†
- [7] How important is roaming in the photodegradation of nitrobenzene?†
- [8] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [9] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
- [10] Assembly of two novel 3D organic–inorganic hybrids based on Keggin-type polyoxometalates: syntheses, crystal structures and properties†

Journal Name:Food & Function
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 170643-02-4









